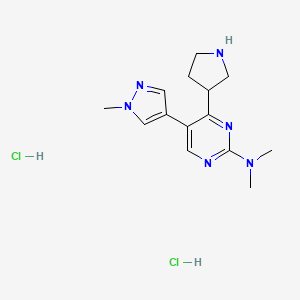![molecular formula C20H21N3O B2434500 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 476281-09-1](/img/structure/B2434500.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a fused heterocyclic structure consisting of a benzene ring and an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
The primary target of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose and thereby increasing the rate of glucose metabolism .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the rate of glucose metabolism, which can have various downstream effects, such as increased energy production and decreased blood glucose levels .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This can result in a decrease in blood glucose levels, making the compound potentially useful for the treatment of conditions such as type-2 diabetes .
Vorbereitungsmethoden
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core can be synthesized through various methods, including:
Condensation with formic acid or trimethyl orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline alcoholic solution to form the benzimidazole ring.
Reaction with aromatic or aliphatic aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes to form the benzimidazole ring.
Analyse Chemischer Reaktionen
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: This compound exhibits similar biological activities but has different structural features.
N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide: This compound also shows significant biological activities and is used in similar research applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the range of its biological activities.
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXGWCVGWTZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)

![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2434423.png)


![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434438.png)

